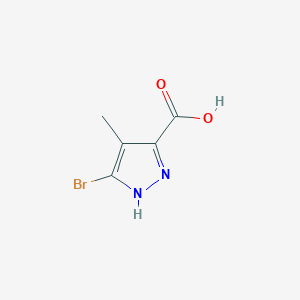

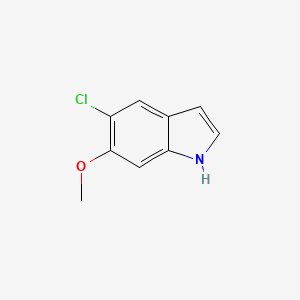

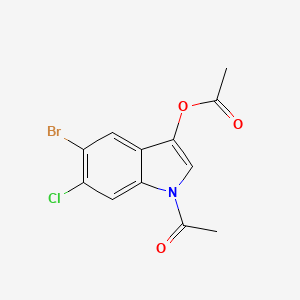

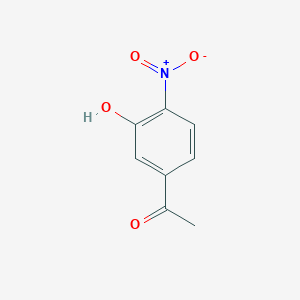

1-Acetyl-5-bromo-6-chloro-1H-indol-3-yl acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

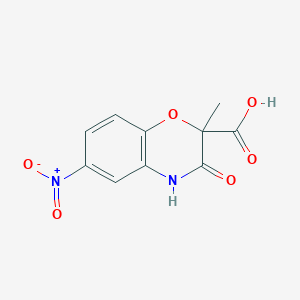

The compound "1-Acetyl-5-bromo-6-chloro-1H-indol-3-yl acetate" appears to be a chemically synthesized molecule that may have relevance in pharmaceutical chemistry due to its structural similarity to compounds that exhibit biological activity. Although the specific compound is not directly mentioned in the provided papers, the synthesis and properties of structurally related compounds are discussed. For instance, the synthesis of a selective cyclooxygenase 2 (COX-2) inhibitor, 6-chloro-2-(4-chlorobenzoyl)-1H-indol-3-ylacetic acid, is described in one of the papers . This suggests that the compound might also be of interest in the context of medicinal chemistry and could potentially act as a COX-2 inhibitor or have other biological activities.

Synthesis Analysis

The synthesis of related compounds involves complex organic reactions. For example, the paper detailing the synthesis of a COX-2 inhibitor describes a novel indole formation process that includes an alkylation/1,4-addition/elimination/isomerization cascade . This indicates that the synthesis of "1-Acetyl-5-bromo-6-chloro-1H-indol-3-yl acetate" could also involve multi-step reactions, possibly starting from an indole precursor, followed by functional group transformations such as acetylation and halogenation to introduce the acetyl, bromo, and chloro substituents.

Molecular Structure Analysis

While the molecular structure of "1-Acetyl-5-bromo-6-chloro-1H-indol-3-yl acetate" is not directly analyzed in the provided papers, the structure of indole derivatives is well-known in organic chemistry. The indole core is a bicyclic structure composed of a benzene ring fused to a pyrrole ring, and it is a common scaffold in many natural products and pharmaceuticals. The presence of halogen atoms and acetyl groups in the compound would influence its electronic properties and could affect its reactivity and interaction with biological targets.

Chemical Reactions Analysis

The provided papers do not detail the chemical reactions of "1-Acetyl-5-bromo-6-chloro-1H-indol-3-yl acetate" specifically. However, based on the synthesis of related compounds, it can be inferred that the compound could undergo various chemical reactions typical for indole derivatives, such as nucleophilic substitution reactions where the bromo and chloro groups could be replaced by other nucleophiles, or further acylation reactions due to the presence of the acetyl group .

Physical and Chemical Properties Analysis

The physical and chemical properties of "1-Acetyl-5-bromo-6-chloro-1H-indol-3-yl acetate" are not described in the provided papers. Nonetheless, the properties of halogenated indoles generally include relatively high melting points and low solubility in water due to their aromatic and halogenated nature. The presence of acetyl groups would contribute to the compound's lipophilicity, potentially affecting its solubility in organic solvents and its pharmacokinetic properties if used as a drug.

科学的研究の応用

Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and the application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. which created interest among researchers to synthesize a variety of indole derivatives .

-

Antiviral Activity

-

Anti-inflammatory and Analgesic Activities

- Certain indole derivatives have demonstrated anti-inflammatory and analgesic activities . For instance, compounds (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide showed anti-inflammatory and analgesic activities along with a low ulcerogenic index .

-

Antimicrobial Potential

-

Anticancer Activity

-

Anti-HIV Activity

-

Antioxidant Activity

特性

IUPAC Name |

(1-acetyl-5-bromo-6-chloroindol-3-yl) acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrClNO3/c1-6(16)15-5-12(18-7(2)17)8-3-9(13)10(14)4-11(8)15/h3-5H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOSOMKUVYQFRDU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C=C(C2=CC(=C(C=C21)Cl)Br)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.56 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Acetyl-5-bromo-6-chloro-1H-indol-3-yl acetate | |

CAS RN |

108847-96-7 |

Source

|

| Record name | 1-acetyl-5-bromo-6-chloro-1H-indol-3-yl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl]acetamide](/img/structure/B1288809.png)